molecular formula C20H19N3O3S B11119590 5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11119590
M. Wt: 381.4 g/mol
InChI Key: SVFYGFMLURDQKN-UHFFFAOYSA-N
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Description

5-METHYL-N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopenta[b]thiophene core, an oxazole ring, and a carbamoyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 5-METHYL-N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, the introduction of the oxazole ring, and the attachment of the carbamoyl group. Common synthetic routes may include:

    Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or nitriles.

    Attachment of the Carbamoyl Group: This step typically involves the reaction of the intermediate compound with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-METHYL-N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 5-METHYL-N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 5-METHYL-N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE include other cyclopenta[b]thiophene derivatives, oxazole-containing compounds, and carbamoyl-substituted molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of 5-METHYL-N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of these structural elements, which may confer distinct chemical reactivity and biological effects.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

5-methyl-N-[3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-11-6-8-13(9-7-11)21-19(25)17-14-4-3-5-16(14)27-20(17)22-18(24)15-10-12(2)26-23-15/h6-10H,3-5H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

SVFYGFMLURDQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=NOC(=C4)C

Origin of Product

United States

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